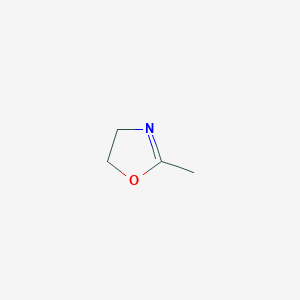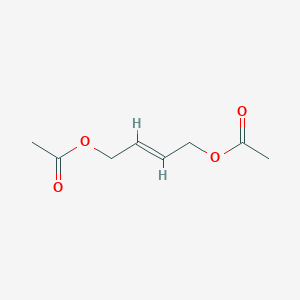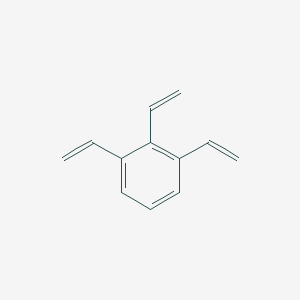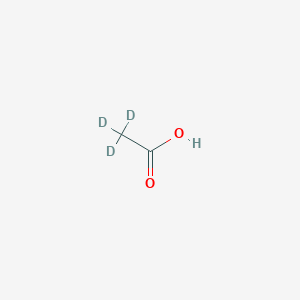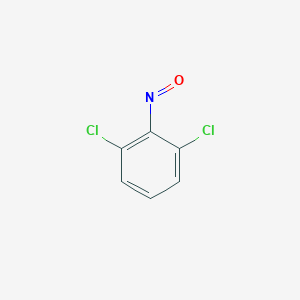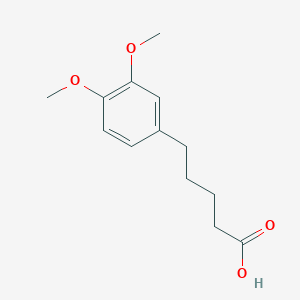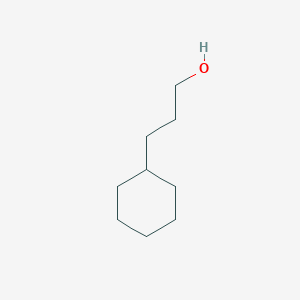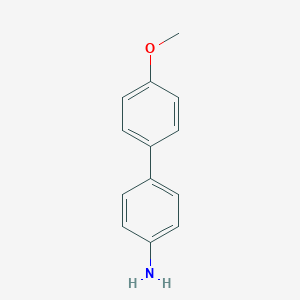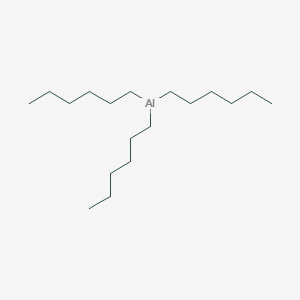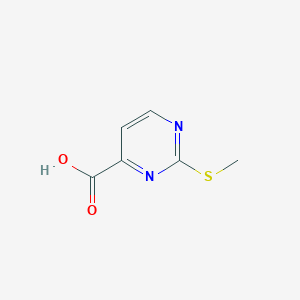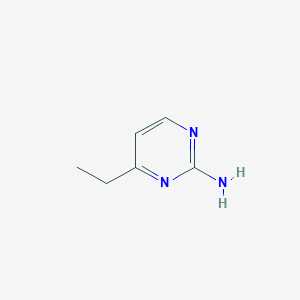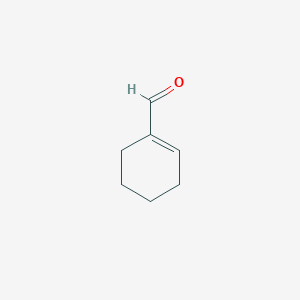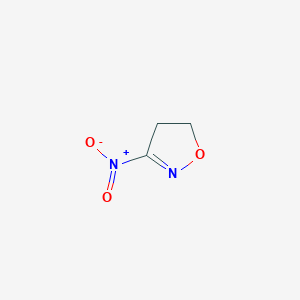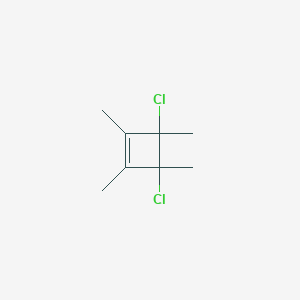
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene (DCCTMC) is a chemical compound that belongs to the class of cyclobutene derivatives. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is not fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Effets Biochimiques Et Physiologiques
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have antioxidant properties, making it a potential candidate for the development of new antioxidant agents.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has a number of advantages for use in lab experiments. It is a highly reactive compound that can be easily synthesized and purified. Additionally, it has a wide range of applications in organic synthesis and antimicrobial research. However, one limitation of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is its potential toxicity, which must be carefully controlled in lab experiments.
Orientations Futures
There are a number of potential future directions for research involving 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene. One area of interest is the development of new antimicrobial agents based on the chemical structure of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene and its potential applications in other areas of research, such as antioxidant and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene is typically carried out through a series of chemical reactions involving the reaction of cyclobutene with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions due to its ability to undergo a variety of chemical reactions. Additionally, 3,4-Dichloro-1,2,3,4-tetramethylcyclobutene has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Numéro CAS |
1194-30-5 |
|---|---|
Nom du produit |
3,4-Dichloro-1,2,3,4-tetramethylcyclobutene |
Formule moléculaire |
C8H12Cl2 |
Poids moléculaire |
179.08 g/mol |
Nom IUPAC |
3,4-dichloro-1,2,3,4-tetramethylcyclobutene |
InChI |
InChI=1S/C8H12Cl2/c1-5-6(2)8(4,10)7(5,3)9/h1-4H3 |
Clé InChI |
QJHFTVCGJZFLCW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C1(C)Cl)(C)Cl)C |
SMILES canonique |
CC1=C(C(C1(C)Cl)(C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)
